Galanin Message Associated Peptide (25-41) amide

Description

Historical Discovery and Nomenclature

Galanin Message Associated Peptide (25-41) amide, often abbreviated as GMAP (25-41) amide, is a bioactive peptide derived from the C-terminal region of the galanin precursor protein, preprogalanin. The discovery of GMAP is intrinsically linked to the identification of galanin, its parent neuropeptide. Galanin was first isolated from porcine intestine in 1983 through a chemical method targeting C-terminal amidated peptides. Subsequent cloning of the human galanin gene in 1988 revealed that the mRNA encoding preprogalanin includes a 60-amino-acid peptide, later termed GMAP, located downstream of the galanin sequence.

Initial studies in the late 1980s and early 1990s characterized GMAP as a distinct entity through immunohistochemical and biochemical analyses. For example, differential processing of preprogalanin in endocrine tissues such as the pancreas and pituitary gland demonstrated that GMAP could be expressed independently of galanin, suggesting tissue-specific posttranslational modifications. The peptide’s nomenclature reflects its role as a flanking peptide (residues 25–41) within the preprogalanin sequence and its C-terminal amidation, a modification critical for its stability and biological activity.

Structural Relationship to Preprogalanin and Galanin Family Peptides

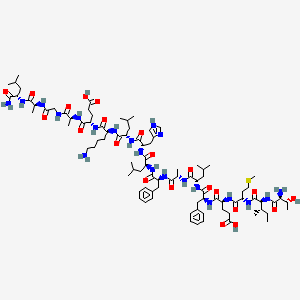

GMAP (25-41) amide is a 17-amino-acid peptide with the sequence H-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2 . It is generated via proteolytic cleavage of preprogalanin, a 123-amino-acid precursor protein. The structural organization of preprogalanin is conserved across mammals and includes:

- Signal peptide (residues 1–19): Directs cellular trafficking.

- Mature galanin (residues 33–62 in humans): A 30-amino-acid neuropeptide.

- GMAP (residues 63–123): Further processed into smaller fragments, including GMAP (25-41) amide.

The cleavage sites (Lys-Arg motifs) between galanin and GMAP are critical for generating bioactive peptides. Unlike galanin, which is highly conserved at its N-terminal region, GMAP exhibits greater sequence variability across species, particularly in its C-terminal domains. However, the GMAP (25-41) amide fragment retains a hydrophobic core (e.g., Phe-Leu-Ala-Phe-Leu) that is implicated in antimicrobial activity.

Table 1: Key Structural Features of GMAP (25-41) Amide

GMAP belongs to the galanin peptide family, which includes galanin-like peptide (GALP) and alarin. While galanin primarily functions as a neuromodulator, GMAP exhibits distinct roles, such as modulating spinal reflexes and innate immunity.

Evolutionary Conservation Across Species

The evolutionary conservation of GMAP (25-41) amide is closely tied to its precursor, preprogalanin. Comparative genomic studies reveal that the galanin gene (GAL) is highly conserved among mammals, with over 85% sequence homology in the coding regions of humans, rats, and pigs. Although the N-terminal region of galanin is universally conserved, GMAP sequences diverge more significantly. For example:

- Porcine GMAP : Shares 90% identity with human GMAP in the (25-41) region.

- Rodent GMAP : Exhibits substitutions in residues 30–41 but retains the antimicrobial core.

Functional conservation is evident in GMAP’s role in innate immunity. Both human and porcine GMAP (16-41) fragments show potent antifungal activity against Candida albicans, suggesting that this domain has been preserved under evolutionary pressure. Additionally, GMAP expression in sensory ganglia during embryonic development (e.g., dorsal root ganglia in rats) highlights its conserved role in neurodevelopment.

Table 2: Evolutionary Conservation of GMAP (25-41) Amide

| Species | Sequence Homology (vs. Human) | Key Conserved Domains |

|---|---|---|

| Human | 100% | Residues 25–41 (TIMEFLAFL...) |

| Pig | 90% | Hydrophobic core (FLAFL) |

| Rat | 75% | Antimicrobial region (16–41) |

These findings underscore GMAP’s dual role as a neuropeptide-derived fragment and a component of ancestral immune defense mechanisms. Its conservation across vertebrates suggests a fundamental biological significance, though further studies are needed to elucidate its full functional repertoire.

Properties

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H143N21O22S/c1-16-51(10)74(111-89(132)73(92)55(14)112)90(133)103-62(34-36-134-15)82(125)102-61(31-33-72(116)117)81(124)109-68(42-57-27-21-18-22-28-57)87(130)106-64(38-48(4)5)83(126)99-54(13)78(121)105-67(41-56-25-19-17-20-26-56)86(129)107-66(40-50(8)9)85(128)110-69(43-58-44-94-46-96-58)88(131)108-65(39-49(6)7)84(127)100-59(29-23-24-35-91)80(123)101-60(30-32-71(114)115)79(122)98-52(11)76(119)95-45-70(113)97-53(12)77(120)104-63(75(93)118)37-47(2)3/h17-22,25-28,44,46-55,59-69,73-74,112H,16,23-24,29-43,45,91-92H2,1-15H3,(H2,93,118)(H,94,96)(H,95,119)(H,97,113)(H,98,122)(H,99,126)(H,100,127)(H,101,123)(H,102,125)(H,103,133)(H,104,120)(H,105,121)(H,106,130)(H,107,129)(H,108,131)(H,109,124)(H,110,128)(H,111,132)(H,114,115)(H,116,117)/t51-,52-,53-,54-,55+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSLDJZRBYGMB-AYHHIFATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H143N21O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1903.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Amino Acid Coupling

The resin is swelled in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids. Activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure with diisopropylcarbodiimide (DIC) are employed to facilitate amide bond formation. Methionine and histidine residues require orthogonal protecting groups (e.g., trityl for histidine) to prevent side reactions during synthesis.

Deprotection and Iterative Chain Elongation

After each coupling step, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent amino acid addition. The peptide chain is elongated from the C- to N-terminus, with real-time monitoring via Kaiser or chloranil tests to verify coupling efficiency.

Cleavage and Global Deprotection

Upon completion of the sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups. The reaction is typically conducted for 2–4 hours at room temperature, followed by precipitation in cold diethyl ether to isolate the crude peptide.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude GMAP 25-41 is purified using RP-HPLC with a C18 or C4 column and a gradient of acetonitrile (5–60%) in 0.1% TFA/water. The purity of the final product exceeds 95%, as confirmed by analytical HPLC (Table 1).

Table 1: HPLC Parameters for GMAP 25-41 Purification

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to confirm the molecular weight. The observed monoisotopic mass (1903.319 Da) aligns with the theoretical value (1903.3 Da).

Structural and Functional Characterization

Circular Dichroism (CD) Spectroscopy

Secondary structure analysis in aqueous and membrane-mimetic environments reveals that GMAP 25-41 adopts a disordered conformation in solution but may exhibit α-helical propensity in hydrophobic milieus.

Biological Activity Assays

GMAP 25-41’s bioactivity is validated through receptor-binding studies using galanin receptor-expressing cell lines, with IC₅₀ values determined via competitive ELISA.

Challenges and Optimization Strategies

Synthesis Difficulties

The peptide’s length (17 residues) and hydrophobic residues (e.g., Phe, Leu) pose aggregation risks during synthesis. Microwave-assisted SPPS and elevated temperatures (50°C) improve coupling efficiency for problematic sequences.

Oxidation Sensitivity

Methionine at position 3 requires inert atmosphere handling to prevent sulfoxide formation. Post-synthesis treatment with dithiothreitol (DTT) can reduce oxidized byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow SPPS systems to enhance yield and reduce solvent waste. Cost-effective production requires optimizing resin loading (0.2–0.5 mmol/g) and coupling cycles .

Biological Activity

Galanin Message Associated Peptide (GMAP), particularly the segment known as GMAP (25-41) amide, is a peptide derived from the larger precursor molecule pre-pro galanin. While the physiological roles of GMAP have historically been less understood compared to its parent peptide galanin, recent studies have highlighted its significant biological activities, particularly in the context of antifungal properties and potential roles in the innate immune system. This article provides a comprehensive overview of the biological activity of GMAP (25-41) amide, supported by research findings, data tables, and case studies.

Antifungal Activity

One of the most notable biological activities of GMAP is its antifungal effect against Candida albicans. Research indicates that GMAP (25-41) amide can inhibit the growth of this pathogenic yeast and prevent its transition from a yeast form to a hyphal form, which is crucial for its virulence.

Key Findings:

- Inhibition of C. albicans : GMAP (1-41) demonstrated a significant reduction in C. albicans growth by approximately 48.7% at a concentration of 20 μg/ml . Further studies narrowed down the antimicrobial core sequence to GMAP (16-41), which retained antifungal activity across species, indicating conserved mechanisms .

- Mechanism : The peptide's action appears to involve non-receptor-mediated pathways, as it was found to upregulate mRNA expression in human keratinocytes when exposed to lipopolysaccharides and C. albicans . This suggests a role in innate immunity.

Immune System Interaction

GMAP has been implicated as a component of the innate immune response. It is expressed in various tissues, including skin and keratinocytes, where it may act as an antimicrobial peptide.

Research Insights:

- Expression Regulation : The expression of GMAP mRNA is significantly upregulated during immune challenges, such as exposure to pathogens .

- Potential Therapeutic Role : Given its antimicrobial properties and expression patterns, GMAP may serve as a therapeutic target for infections caused by fungi like C. albicans.

Comparative Studies

To further understand the biological activity of GMAP (25-41), comparative studies with other peptides were conducted.

| Peptide | Concentration (μg/ml) | Growth Inhibition (%) | Remarks |

|---|---|---|---|

| GMAP (1-41) | 20 | 48.7 | Effective against C. albicans |

| Magainin I | 20 | >90 | Control peptide |

| GMAP (16-41) | 12 | Significant | Core sequence identified |

Study on Keratinocytes

A study involving human keratinocytes demonstrated that exposure to lipopolysaccharides led to an increased expression of GMAP mRNA. This suggests that GMAP may play a role in skin defense mechanisms against microbial invasion .

Comparison with Similar Compounds

Key Features:

- Structural Properties : The peptide lacks receptor-binding regions critical to galanin but retains antimicrobial and neuroregulatory motifs .

- Biological Roles :

Comparison with Similar Compounds

Galanin (GAL)

- Structure: 29-amino acid peptide (30 in humans) with conserved N-terminal receptor-binding domain .

- Receptors : Binds GalR1–3 GPCRs; GalR2 dominates in cardiac cells, mitigating hypertrophy and oxidative stress .

- Functions: Regulates neurogenesis, nociception, and memory . Overexpressed in Alzheimer’s disease, modulating cholinergic neuron survival .

- Key Difference : Unlike GMAP, galanin directly activates receptors to influence cardiac and neural pathways .

Galanin-Like Peptide (GALP)

GMAP Fragments

Alarin

- Structure : A splice variant of GALP, lacking N-terminal residues .

- Functions: Vasodilatory and anti-inflammatory effects . No direct overlap with GMAP’s antimicrobial or galanin’s receptor-mediated roles.

Research Implications and Challenges

Functional Overlap and Divergence

Q & A

Q. What experimental approaches are used to analyze the structural homology of GMAP (25-41) amide across species?

GMAP (25-41) amide's structural homology is determined using reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification and immunohistochemical mapping to compare cross-species distribution. Evidence from rodents, pigs, and humans shows conserved regions (up to 97% homology) in residues 16–41, particularly in hydrophobic and charged amino acids critical for receptor binding . Radiolabeled binding assays further validate functional conservation in receptor interactions despite sequence variations in non-critical regions .

Q. How is GMAP (25-41) amide detected and quantified in brain tissue samples?

Radioimmunoassay (RIA) is the gold standard for detecting GMAP in brain extracts, with sensitivity down to 1 pg/mg tissue. Immunohistochemistry localizes GMAP in cholinergic neurons of the basal forebrain, particularly in Alzheimer’s disease models where hyperinnervation of surviving neurons is observed . For quantification, mass spectrometry (LC-MS/MS) provides high specificity, distinguishing GMAP (25-41) from precursor fragments like GMAP (1-41) .

Q. What methodological considerations are critical for maintaining GMAP (25-41) amide stability in experimental settings?

GMAP (25-41) amide is prone to degradation via oxidation (methionine residues) and deamidation. Storage at -20°C in lyophilized form (≥95% purity) ensures stability for up to 24 months. For solubility, 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline is recommended for in vivo studies, while DMSO (≤50 mM) is suitable for in vitro assays . Reconstitution protocols emphasize avoiding freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How do genetic variations in the preprogalanin gene impact GMAP (25-41) amide function in neurological disorders?

Missense mutations (e.g., p.Ala39Glu) in the preprogalanin gene disrupt GMAP processing and receptor binding. CRISPR/Cas9 knock-in models in rodents reveal that such mutations reduce GMAP-mediated inhibition of glutamate excitotoxicity, exacerbating seizure susceptibility in temporal lobe epilepsy . Functional studies using GalR2-specific agonists (e.g., M1145) demonstrate that impaired GMAP signaling correlates with dysregulated neuroinflammation in Alzheimer’s disease .

Q. What contradictory findings exist regarding GMAP (25-41) amide’s role in Alzheimer’s disease, and how can experimental design address these discrepancies?

Contradiction: GMAP (25-41) is reported to both protect cholinergic neurons via GalR1 activation and exacerbate amyloid-β toxicity through GalR2-mediated microglial activation . Resolution: Cell-type-specific knockout models (e.g., GalR1⁻/⁻ vs. GalR2⁻/⁻ mice) and spatial transcriptomics can isolate receptor-specific effects. Dose-response studies using GMAP fragments (e.g., 25-41 vs. 16-41) clarify region-specific bioactivity .

Q. What are the challenges in studying GMAP (25-41) amide’s interactions with galanin receptors, and how can they be methodologically addressed?

GMAP binds GalR1 and GalR2 with nanomolar affinity but exhibits promiscuity toward neuropeptide Y receptors. Competitive binding assays using ¹²⁵I-labeled GMAP and GalR2/3 antagonists (e.g., M871) improve specificity . Cryo-EM structures of GMAP-bound GalR1 reveal a unique C-terminal α-helix critical for signaling bias toward cAMP inhibition over PLC activation .

Q. How does GMAP (25-41) amide modulate cross-talk between neuropeptide systems in appetite regulation?

GMAP (25-41) inhibits neuropeptide Y (NPY) -induced feeding via GalR1 in the hypothalamic arcuate nucleus. Double-label immunohistochemistry shows GMAP/NPY co-localization in 30% of neurons, while optogenetic silencing demonstrates GMAP’s suppression of NPY release during fasting . Paradoxically, GMAP enhances ghrelin -induced feeding via GalR2, suggesting context-dependent signaling .

Methodological Best Practices

- Structural Analysis : Combine NMR spectroscopy (for solution dynamics) with X-ray crystallography (for receptor-bound conformations) to resolve GMAP’s flexible C-terminal domain .

- In Vivo Delivery : Use intracerebroventricular (ICV) infusion (1–5 µg/kg) in rodents for CNS studies, validated by microdialysis -based monitoring of extracellular GMAP levels .

- Data Reprodubility : Source peptides with ≥98% HPLC purity and verify batch-to-batch consistency via amino acid analysis (AAA) and MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.